Home > Products > Screening Compounds P102810 > Hafnium(IV) n-butoxide
Hafnium(IV) n-butoxide -

Hafnium(IV) n-butoxide

Catalog Number: EVT-8364647
CAS Number:
Molecular Formula: C16H36HfO4
Molecular Weight: 470.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hafnium(IV) n-butoxide, also known as tetrabutoxyhafnium(IV), is a chemical compound with the formula Hf C4H94\text{Hf C}_4\text{H}_9\text{O }_4. It is classified as an alkoxide of hafnium, a transition metal in group 4 of the periodic table. This compound is primarily used in materials science, particularly in the synthesis of hafnium oxide thin films, which exhibit enhanced dielectric properties. Its molecular weight is approximately 470.94 g/mol, and it appears as a colorless to yellow liquid .

Source and Classification

Hafnium(IV) n-butoxide can be sourced from various chemical suppliers and manufacturers, such as Ereztech and Sigma-Aldrich. It is categorized under organometallic compounds, specifically as a hafnium alkoxide. The compound has a CAS number of 22411-22-9 and is listed in several chemical databases, including PubChem and the Chemical Abstracts Service .

Synthesis Analysis

Methods

The synthesis of hafnium(IV) n-butoxide typically involves the reaction of hafnium tetrachloride with potassium n-butoxide in a controlled environment to prevent moisture interference. The general procedure includes:

  1. Preparation: Under a nitrogen atmosphere, potassium n-butoxide is mixed with an organic solvent such as n-hexane.
  2. Reaction: Hafnium tetrachloride is gradually added to the mixture at controlled temperatures (20–60 °C), maintaining stirring throughout.
  3. Distillation: After completion of the reaction (6 to 10 hours), the solvent is removed under reduced pressure, yielding hafnium(IV) n-butoxide .

This method has been reported to yield high purity products (98.5%+) through gravimetric analysis after ignition to oxide .

Technical Details

The synthesis requires careful temperature control and inert gas protection, as both hafnium tetrachloride and potassium n-butoxide are sensitive to moisture and air. The typical molar ratio used in the reaction is approximately 1:4.4 to 1:4.8 for hafnium tetrachloride to potassium n-butoxide .

Molecular Structure Analysis

Structure

Hafnium(IV) n-butoxide has a tetrahedral molecular geometry due to its coordination with four n-butoxy groups around the central hafnium atom. The structure can be represented by the linear formula Hf C4H94\text{Hf C}_4\text{H}_9\text{O }_4 .

Data

  • Molecular Formula: HfO4C16H36\text{HfO}_4\text{C}_{16}\text{H}_{36}
  • Molecular Weight: 470.94 g/mol
  • Boiling Point: 280 °C (536 °F)
  • Flash Point: 35 °C (95 °F) .
Chemical Reactions Analysis

Reactions

Hafnium(IV) n-butoxide can undergo various chemical reactions, particularly hydrolysis and condensation reactions, which are crucial for its application in thin film deposition.

  1. Hydrolysis: When exposed to moisture, hafnium(IV) n-butoxide reacts with water to form hafnium oxide and alcohol:
    Hf C4H94+4H2OHfO2+4C4H10O\text{Hf C}_4\text{H}_9\text{O }_4+4\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{C}_4\text{H}_{10}\text{O}
  2. Sol-Gel Process: It serves as a precursor in sol-gel processes for synthesizing hafnium oxide films, where it undergoes polycondensation to form a network structure .

Technical Details

The reactions typically require controlled conditions to manage the rate of hydrolysis and subsequent polymerization, influencing the properties of the resulting hafnium oxide films.

Mechanism of Action

The mechanism by which hafnium(IV) n-butoxide acts in applications like thin film deposition involves its conversion into hafnium oxide through hydrolysis followed by condensation reactions. Initially, water molecules attack the alkoxide groups, leading to alcohol release and formation of hydroxylated species that further condense into a solid network.

Data

  • The sol-gel process allows for precise control over film thickness and composition.
  • The dielectric properties of hafnium oxide films produced from this precursor are significantly enhanced compared to those made from other methods .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to yellow liquid
  • Density: Approximately 0.93 g/cm³
  • Solubility: Soluble in organic solvents but reacts with water.

Chemical Properties

  • Flammability: Classified as flammable; requires careful handling.
  • Reactivity: Sensitive to moisture; hydrolyzes readily upon contact with water.

Relevant safety data indicates that it poses hazards such as skin irritation and should be handled with appropriate protective measures .

Applications

Hafnium(IV) n-butoxide has several significant scientific applications:

  1. Thin Film Deposition: Used extensively as a precursor for synthesizing high-quality hafnium oxide thin films through sol-gel methods.
  2. Dielectric Materials: Important in electronics for producing materials with high dielectric constants.
  3. Catalysis: Explored for its potential catalytic properties in various organic reactions .
Synthesis Methodologies and Mechanistic Pathways

Solvothermal Synthesis in Non-Aqueous Media

Solvothermal synthesis leverages high-temperature reactions in sealed, anhydrous environments to facilitate molecular rearrangement and crystallization. For Hafnium(IV) n-butoxide, this method enables precise control over oligomerization states and purity, critical for dielectric films and nanocrystals.

In a representative procedure, Hafnium(IV) n-butoxide undergoes controlled hydrolysis in organic solvents (e.g., toluene or isopropanol) at 80–120°C. This initiates in situ polycondensation, forming hafnium oxide (HfO₂) thin films with enhanced dielectric properties. The solvent choice dictates intermediate stability and final morphology: toluene yields amorphous films, while alcohols promote crystalline phases. For instance, reacting Hafnium(IV) n-butoxide with barium precursors in benzyl alcohol at 100°C produces BaHfO₃ perovskite nanocrystals with uniform particle sizes (<20 nm), essential for electronic applications [1] [4].

Mechanistically, solvolysis precedes oxolation:

  • Alkoxide Hydrolysis: Hf(OC₄H₉)₄ + H₂O → Hf(OC₄H₉)₃(OH) + C₄H₉OH
  • Oxolation: 2Hf(OC₄H₉)₃(OH) → (OC₄H₉)₃Hf–O–Hf(OC₄H₉)₃ + H₂OEXAFS studies confirm that Hf(OC₄H₉)₄ maintains a monomeric structure in solution but forms oligomeric Hf₆O₈ clusters upon hydrolysis, acting as nucleation sites for HfO₂ [2].

Table 1: Solvothermal Synthesis Parameters for Hafnium(IV) n-Butoxide-Derived Materials

ApplicationSolventTemperature (°C)Key ProductMorphology
Dielectric filmsToluene80HfO₂ ultrathin filmsAmorphous
Perovskite nanocrystalsBenzyl alcohol100BaHfO₃Crystalline (<20 nm)
Transesterification catalystIsopropanol120Poly(butylene succinate)Polymer matrix

Ligand Exchange Reactions with Alkali Metal Alkoxides

Ligand exchange replaces chloride or amido groups in hafnium salts with n-butoxide ligands, using alkali metal alkoxides (e.g., sodium butoxide) as nucleophilic agents. This route achieves high-purity Hafnium(IV) n-butoxide with minimal chloride contamination (<0.85%), crucial for polymerization catalysts.

A robust protocol involves reacting hafnium(IV) chloride (HfCl₄) with sodium n-butoxide (NaOC₄H₉) in toluene:Step 1: HfCl₄ + 4NaOC₄H₉ → Hf(OC₄H₉)₄ + 4NaClThe NaCl precipitate is removed via Schlenk filtration. Alternatively, gaseous ammonia can facilitate chloride displacement in anhydrous isopropanol, forming Hf(OC₄H₉)₄ and ammonium chloride [3].

Key mechanistic aspects include:

  • Nucleophilic Attack: Alkoxide ions (RO⁻) target electrophilic Hf centers in HfCl₄.
  • Salt Elimination: NaCl precipitation drives equilibrium toward product formation.
  • Solvent Coordination: Polar solvents (e.g., isopropanol) stabilize intermediates, preventing hafnium oxide formation.

¹H NMR data after recrystallization (toluene/isopropanol) reveals characteristic shifts: δ 5.5–4.0 (s, 5H, Hf–OCH₂–), δ 2.0–1.0 (s, 30H, –CH₂CH₃), confirming purity [3].

Table 2: Ligand Exchange Routes for Hafnium(IV) n-Butoxide Synthesis

PrecursorReagentSolventByproductPurity Indicator
Hafnium(IV) chlorideSodium n-butoxideTolueneNaCl¹H NMR: δ 2.0–1.0 (s, 30H)
Hafnium(IV) chlorideAmmonia/isopropanolIsopropanolNH₄ClCl⁻ content <0.85%

Mechanochemical Approaches for Cluster Formation

Mechanochemistry employs solvent-free grinding or milling to activate solid-state reactions, minimizing solvent waste and enhancing reaction efficiency. For Hafnium(IV) n-butoxide, this method facilitates direct synthesis of hafnium oxo clusters or polymer initiators.

In polymerization catalysis, Hafnium(IV) n-butoxide acts as a latent initiator when ground with protic co-catalysts (e.g., alcohols). For example, ball-milling Hf(OC₄H₉)₄ with benzyl alcohol generates hafnium benzyloxide in situ, which polymerizes ε-caprolactone via an activated monomer mechanism:

  • Coordination: Lactone carbonyl oxygen binds to Hf.
  • Insertion: Nucleophilic alkoxide attacks the carbonyl carbon.
  • Ring Opening: Acyl-oxygen cleavage propagates the chain [5].

This mechanism yields poly(ε-caprolactone) with high molecular weights (>10⁴ g/mol) and narrow dispersity (Đ < 1.3). Hafnium’s higher oxophilicity versus zirconium or titanium reduces transesterification, improving control over polymer architecture [5]. Mechanochemically derived Hf₆O₈ clusters also serve as nanoscale building blocks for hybrid materials, formed by grinding Hf(OC₄H₉)₄ with limited water equivalents [3].

Properties

Product Name

Hafnium(IV) n-butoxide

IUPAC Name

butan-1-olate;hafnium(4+)

Molecular Formula

C16H36HfO4

Molecular Weight

470.9 g/mol

InChI

InChI=1S/4C4H9O.Hf/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4

InChI Key

LTBRWBUKPWVGFA-UHFFFAOYSA-N

SMILES

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Hf+4]

Canonical SMILES

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Hf+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.